molecular formula C14H20N6O3S2 B2472789 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034210-30-3

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2472789
CAS No.: 2034210-30-3
M. Wt: 384.47
InChI Key: BVZWAVGUNUVAHJ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a unique chemical compound featuring a triazinyl core, a dimethylamino group, a morpholino moiety, and a thiophene sulfonamide component

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide, a stepwise approach is typically employed. The process begins with the synthesis of the 4-(dimethylamino)-6-morpholino-1,3,5-triazine core. This is followed by the introduction of a thiophene-2-sulfonamide group via nucleophilic substitution. Key reaction conditions include maintaining an inert atmosphere and specific temperature and pH conditions to ensure successful synthesis.

Industrial Production Methods: Industrial-scale production of this compound involves the optimization of reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled reaction environments, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes a variety of chemical reactions:

  • Oxidation: The compound can be oxidized, particularly at the thiophene moiety, leading to sulfoxide and sulfone derivatives.

  • Reduction: Reduction reactions can affect the triazine core, morpholine ring, and sulfonamide group.

  • Substitution: Nucleophilic and electrophilic substitutions are common, especially at the dimethylamino and thiophene positions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation Products: Thiophene sulfoxides and sulfones.

  • Reduction Products: Modified triazine derivatives and reduced sulfonamides.

  • Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide has wide-ranging applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for exploration in material sciences and catalysis.

  • Biology: Employed in studies of enzyme inhibition and as a potential scaffold for drug design, given its interactions with biological macromolecules.

  • Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

  • Industry: Utilized in the development of novel materials and chemical processes due to its stability and reactivity.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3S2/c1-19(2)13-16-11(10-15-25(21,22)12-4-3-9-24-12)17-14(18-13)20-5-7-23-8-6-20/h3-4,9,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZWAVGUNUVAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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